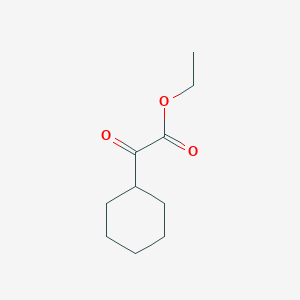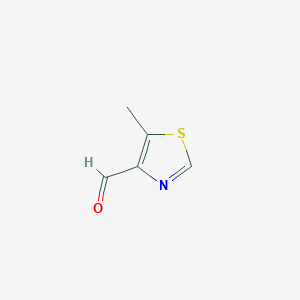
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane (TMT-DMB) is a synthetic organic compound with a wide range of applications in scientific research. It is a boron-containing compound that has been studied for its potential as a drug for the treatment of various diseases. TMT-DMB has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential to modulate the activity of various enzymes and proteins.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives have been synthesized and structurally analyzed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These compounds, including boric acid ester intermediates with benzene rings, are obtained through multi-step substitution reactions. Density Functional Theory (DFT) calculations have been used to validate the structures derived from crystallographic analyses, revealing consistent results between DFT optimized structures and X-ray diffraction determinations (Huang et al., 2021), (Huang et al., 2021).
Application in Material Synthesis
The synthesis of novel dioxaborolane derivatives, particularly for applications in materials like Liquid Crystal Displays (LCDs), has been explored. One study described the synthesis of boron-containing polyene systems, which are potential intermediates for creating new materials for LCD technology. These compounds are also being investigated for their potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Development of New Building Blocks
A derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been developed as a new building block for the synthesis of silicon-based drugs and odorants. This demonstrates the compound's utility in creating biologically active derivatives and highlights its role in advancing synthetic chemistry (Büttner et al., 2007).
Use in Synthesis of Electron Transport Materials
The compound has been employed in the synthesis of electron transport materials (ETMs), showcasing its role in the materials field. Efficient and practical synthesis methods have been developed for key intermediates, further emphasizing the utility of this compound in material science (Xiangdong et al., 2017).
Electrophysical Studies
Studies have also been conducted on the electrochemical properties of sulfur-containing organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These investigations provide insight into the oxidation potentials and reaction behaviors of these compounds, contributing to a deeper understanding of their electrophysical characteristics (Tanigawa et al., 2016).
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2S/c1-8-6-7-9(15-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOLNTYOBPPFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473556 | |
| Record name | 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
CAS RN |
476004-80-5 | |
| Record name | 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



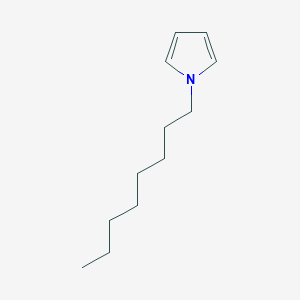
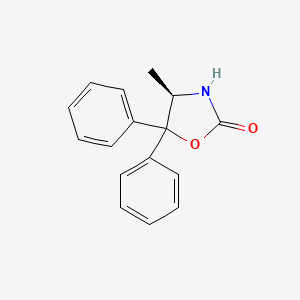

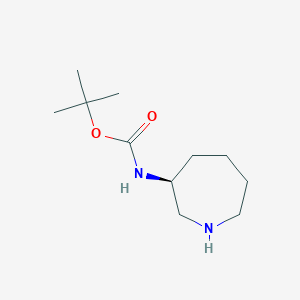
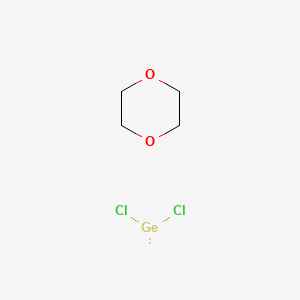


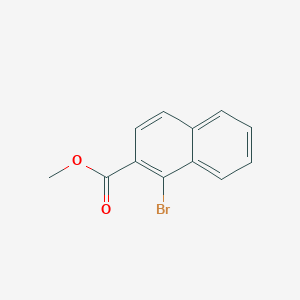

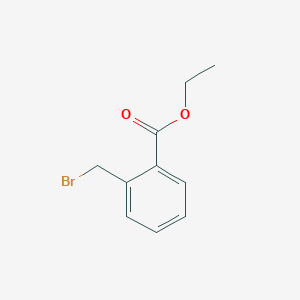
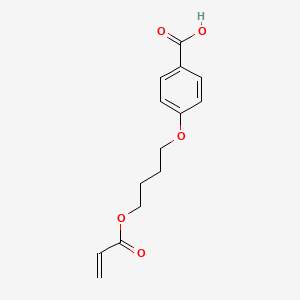
![2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]](/img/structure/B1588969.png)
